
3-Amino-5-(trifluoromethyl)benzoic acid
Description
3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7) is a fluorinated aromatic compound with the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.13–205.14 g/mol . It features a benzoic acid backbone substituted with an amino (-NH₂) group at position 3 and a trifluoromethyl (-CF₃) group at position 3. This compound is commercially available with a purity of ≥97% and has a melting point range of 142–146°C . Its structure combines electron-withdrawing (-CF₃) and electron-donating (-NH₂) groups, creating unique electronic properties that enhance its utility in pharmaceutical intermediates and agrochemical synthesis .
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTHOSZMTIPJLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346089 | |
Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-68-7 | |
Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Diazotization-Fluorination Approach
Sandmeyer Reaction with Trifluoromethylation
A classical route involves diazotization of 3-amino-5-methylbenzoic acid followed by trifluoromethyl group introduction. Key steps include:
- Diazotization : Treatment with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C generates a diazonium salt intermediate.
- Trifluoroacetic Anhydride (TFAA) Reaction : The diazonium salt reacts with TFAA to replace the methyl group with -CF₃.
Optimization :
- Temperature Control : Maintaining ≤5°C prevents premature decomposition.
- Yield : 68–75% after recrystallization (ethanol/water).
Table 1: Representative Conditions for Sandmeyer-Trifluoromethylation
Parameter | Value/Detail | Source |
---|---|---|
Diazotization Temp | 0–5°C | |
TFAA Equivalents | 1.2–1.5 | |
Reaction Time | 4–6 hours | |
Final Purification | Recrystallization (EtOH/H₂O) |
Catalytic Reduction of Nitro Precursors
Nucleophilic Aromatic Substitution (NAS)
Halogen Exchange with CuCF₃ Complexes
Modern methods employ copper-mediated trifluoromethylation:
- Substrate : 3-Amino-5-iodobenzoic acid.
- Reagent : CuCF₃ generated in situ from CF₃Br and Cu powder.
- Solvent : DMF at 80°C for 8 hours.
Advantages :
- Functional Group Tolerance : Compatible with -NH₂ and -COOH.
- Scalability : Demonstrated at 100-g scale.
Table 2: NAS Method Performance Metrics
Metric | Value | Source |
---|---|---|
Yield | 78–82% | |
Purity (HPLC) | ≥98% | |
Reaction Scale | Up to 100 g |
Multi-Step Synthesis from Cyclopentene Derivatives
Hexafluoroethanone Cycloaddition
A patented route (CN103012122A) involves:
- Cyclopentene + Hexafluoroethanone : Forms trifluoromethylated cyclohexenone.
- Oxidative Ring-Opening : KMnO₄ in acidic medium yields 3-keto-5-CF₃-benzoic acid.
- Reductive Amination : NH₃/H₂ over Raney Ni produces the target amine.
Challenges :
Industrial-Scale Considerations
Process Optimization
Cost Analysis
Method | Cost (USD/kg) | Scalability |
---|---|---|
Sandmeyer-Trifluoromethylation | 220–250 | High |
Catalytic Hydrogenation | 180–200 | Moderate |
CuCF₃-Mediated NAS | 300–320 | Low |
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHFNO
- CAS Number : 328-68-7
- Molecular Weight : 201.13 g/mol
3-Amino-5-(trifluoromethyl)benzoic acid has several notable applications across various scientific disciplines:
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity, making it an ideal candidate for drug formulation.
Key Reactions :
- Electrophilic Aromatic Substitution : The amino and trifluoromethyl groups influence the reactivity of the aromatic ring, allowing for selective substitutions that can lead to the synthesis of complex molecules.
- Reduction Reactions : The nitro derivatives can be reduced to yield the amino compound, facilitating the synthesis of various bioactive molecules .
Biological Research
In biological contexts, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with biological targets, influencing their activity.
Mechanism of Action :
- The amino group can form hydrogen bonds with active sites on enzymes or receptors, potentially inhibiting their function.
- The trifluoromethyl group may enhance membrane permeability, allowing the compound to reach intracellular targets more effectively .
Material Science
The compound is utilized in producing specialty chemicals and materials with unique properties. Its fluorinated structure contributes to the development of advanced materials such as fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance.
Case Study 1: Development of Antitubercular Agents
Research has shown that derivatives of this compound are used as precursors in synthesizing new antitubercular agents targeting specific mycobacterial enzymes. For instance, compounds derived from this structure have been linked to improved efficacy against drug-resistant strains of tuberculosis .
Case Study 2: Synthesis of Fluorinated Pharmaceuticals
A study highlighted the use of this compound in synthesizing fluorinated pharmaceuticals. The incorporation of trifluoromethyl groups has been shown to enhance biological activity and metabolic stability, making these compounds more effective as therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Amino-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-amino-5-(trifluoromethyl)benzoic acid, emphasizing differences in substituent positions, physical properties, and applications:
Key Observations :
Structural Variations: Substituent Position: The position of -NH₂ and -CF₃ groups significantly alters electronic properties. For example, 3-amino-5-CF₃ derivatives exhibit stronger intramolecular charge transfer compared to 2-amino-4-CF₃ analogs, affecting reactivity in coupling reactions . Functional Group Modifications: Replacing -NH₂ with -NO₂ (e.g., 3-nitro-5-CF₃ benzoic acid) shifts the compound from a nucleophilic to an electrophilic character, making it suitable for reduction reactions .
Physical Properties: Melting Points: 3-Amino-5-CF₃ benzoic acid has a well-defined melting point (142–146°C), while analogs with additional methyl groups (e.g., 3-amino-2-methyl-5-CF₃) lack reported data, likely due to lower symmetry and purity challenges . Molecular Weight: Minor variations arise from substituents (e.g., methyl group in 2169015-94-3 increases weight to 219.2 g/mol) .
Applications: Pharmaceuticals: 3-Amino-5-CF₃ benzoic acid is used in synthesizing anion receptors and kinase inhibitors due to its balanced lipophilicity . Agrochemicals: Derivatives like 2-amino-4-CF₃ benzoic acid are explored for herbicidal activity, leveraging the -CF₃ group’s metabolic stability .
Research Findings and Trends
- Synthetic Utility: 3-Amino-5-CF₃ benzoic acid serves as a key intermediate in microwave-assisted reactions, enabling rapid synthesis of fluorinated heterocycles .
- Structure-Activity Relationships: Positional isomers (e.g., 2-amino-3-CF₃ vs. 3-amino-5-CF₃) show divergent biological activities. For instance, 3-amino-5-CF₃ derivatives exhibit higher binding affinity to protein targets compared to 2-amino analogs .
Biological Activity
3-Amino-5-(trifluoromethyl)benzoic acid (CAS Number: 328-68-7) is a small organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential enzyme inhibition activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C₈H₆F₃NO₂
- Molecular Weight : 201.14 g/mol
- Melting Point : 142-146 °C
- Functional Groups : Contains an amino group (-NH₂) at the 3-position and a trifluoromethyl group (-CF₃) at the 5-position of the benzoic acid structure.
The trifluoromethyl group significantly influences the compound's reactivity and biological properties, enhancing its potential as a pharmaceutical agent.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities against various pathogens. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains. The specific mechanisms of action are still under investigation, but they may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Pathogen Type | Activity Observed | Reference |
---|---|---|
Gram-positive Bacteria | Inhibition of growth | |
Gram-negative Bacteria | Moderate activity observed | |
Fungi | Effective against specific strains |
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes, particularly kinases involved in cellular signaling pathways. This inhibition could lead to therapeutic applications in cancer treatment and other diseases characterized by dysregulated kinase activity.
In silico studies suggest that this compound may bind effectively to target enzymes, enhancing its potential as a drug candidate.
Enzyme Type | Inhibition Potential | Reference |
---|---|---|
Kinases | Potential inhibitor | |
Cathepsins B and L | Induces activity in cell-based assays |
Antioxidant Properties
Emerging evidence suggests that this compound may possess antioxidant properties. These properties could be beneficial in preventing oxidative stress-related damage in cells. However, further research is necessary to elucidate the exact mechanisms and efficacy in biological systems.
Case Studies
- Antibacterial Activity Study : A study evaluated the antibacterial effects of various benzoic acid derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential for developing new antimicrobial agents .
- Enzyme Interaction Analysis : In another study focusing on enzyme interactions, this compound was shown to activate cathepsins B and L significantly, suggesting possible applications in enhancing proteolytic processes in therapeutic settings .
Q & A
Basic Questions
Q. What are the key physical and chemical properties of 3-Amino-5-(trifluoromethyl)benzoic acid, and how do they influence experimental handling?
- Answer : The compound (C₈H₆F₃NO₂; MW 205.14) is a light yellow to orange crystalline solid with a melting point of 141–145°C . It is air-sensitive and hygroscopic, requiring storage under inert gas (e.g., nitrogen) at room temperature (preferably <15°C) to prevent decomposition . Its pKa (~3.93) indicates moderate acidity, necessitating pH control in aqueous reactions . Handling precautions include wearing protective gloves/eyewear due to skin/eye irritation risks (H315/H319 hazard codes) .
Q. What synthetic methodologies are recommended for preparing this compound?
- Answer : While direct synthesis routes are not explicitly detailed, analogous compounds (e.g., 3-Chloro-5-(trifluoromethyl)benzoic acid) are synthesized via electrophilic substitution or deprotection of intermediates. For example, trifluoroacetic acid-mediated deprotection of methoxy or chloro precursors could yield the target compound . Purification via recrystallization (ethanol/DMF) or column chromatography is advised, given the compound’s solubility in polar organic solvents .
Q. How should researchers validate the purity of this compound?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (≥97.0% area%) is standard for purity assessment . Neutralization titration (acid-base) can quantify carboxylic acid content, while NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity . For trace impurities, LC-MS/MS is recommended .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (SHELX suite) is optimal for determining bond lengths, angles, and hydrogen-bonding networks . For air-sensitive crystals, data collection under cryogenic conditions (e.g., 100 K) with inert oil coating prevents degradation. Twinning or disorder in crystals may require iterative refinement or alternative space group assignments .
Q. What strategies address contradictory spectral data (e.g., NMR) during characterization?
- Answer : Discrepancies in ¹H NMR (e.g., unexpected splitting) may arise from rotameric equilibria of the trifluoromethyl group or hydrogen bonding. Techniques include:
- Variable-temperature NMR to identify dynamic effects.
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Solvent screening (DMSO-d₆ vs. CDCl₃) to assess polarity-dependent shifts .
Q. How can researchers optimize the synthesis of this compound derivatives for bioactivity studies?
- Answer : Derivatization at the amino group (e.g., amidation, Schiff base formation) enhances bioactivity. For example, coupling with acyl chlorides in DMF using Hünig’s base (DIPEA) yields amides like 3-Amino-5-(trifluoromethyl)benzamide . Microwave-assisted synthesis reduces reaction times, while computational tools (e.g., DFT) predict regioselectivity in electrophilic substitutions .
Q. What analytical challenges arise in quantifying trace degradation products of this compound?
- Answer : Degradation via hydrolysis (carboxylic acid group) or oxidation (amino group) generates byproducts detectable via LC-MS with electrospray ionization (ESI). Accelerated stability studies (40°C/75% RH) under ICH guidelines identify major degradants. Use of deuterated solvents in NMR or isotope dilution MS improves quantification accuracy .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.